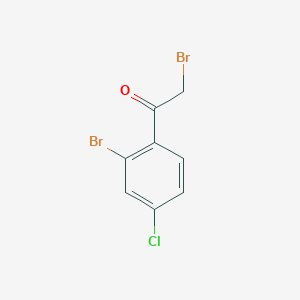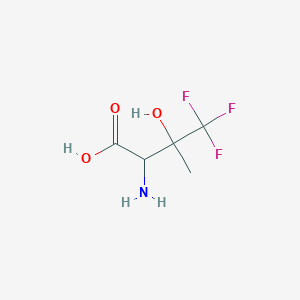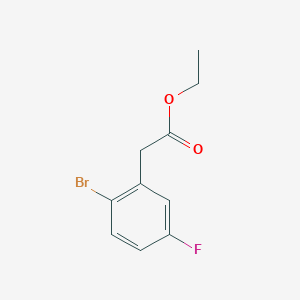
2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one
Übersicht
Beschreibung
2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one is an organic compound with the molecular formula C8H5Br2ClO. It is a brominated derivative of acetophenone, characterized by the presence of both bromine and chlorine atoms on the phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Synthetic Routes and Reaction Conditions:
Method 1: The compound can be synthesized by the bromination of 1-(2-bromo-4-chlorophenyl)ethan-1-one using bromine in the presence of a catalyst such as iron(III) bromide.
Method 2: Another approach involves the reaction of 2-bromo-4-chlorobenzaldehyde with bromoacetyl bromide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous bromine reagents .
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines in solvents like DMSO or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one involves its interaction with biological macromolecules. The bromine and chlorine atoms enhance the compound’s electrophilicity, making it a potent inhibitor of enzymes that contain nucleophilic active sites. It can form covalent bonds with amino acid residues in the active site of enzymes, leading to enzyme inactivation and disruption of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1-(4-chlorophenyl)ethan-1-one
- 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one
- 2-Bromo-1-(4-bromophenyl)ethan-1-one
Comparison:
- 2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct reactivity and biological activity compared to its analogs.
- 2-Bromo-1-(4-chlorophenyl)ethan-1-one lacks the additional bromine atom, making it less reactive in certain substitution reactions.
- 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one has two chlorine atoms instead of a bromine and a chlorine, altering its electrophilicity and reactivity profile.
- 2-Bromo-1-(4-bromophenyl)ethan-1-one has a single bromine atom on the phenyl ring, resulting in different steric and electronic properties .
Eigenschaften
IUPAC Name |
2-bromo-1-(2-bromo-4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYFPROKUHIAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3039594.png)





![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-methylhexanoic acid](/img/structure/B3039601.png)







